Tetracontanoic acid

CAS No.: 80440-54-6

Cat. No.: VC16985724

Molecular Formula: C40H80O2

Molecular Weight: 593.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80440-54-6 |

|---|---|

| Molecular Formula | C40H80O2 |

| Molecular Weight | 593.1 g/mol |

| IUPAC Name | tetracontanoic acid |

| Standard InChI | InChI=1S/C40H80O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)42/h2-39H2,1H3,(H,41,42) |

| Standard InChI Key | CWXZMNMLGZGDSW-UHFFFAOYSA-N |

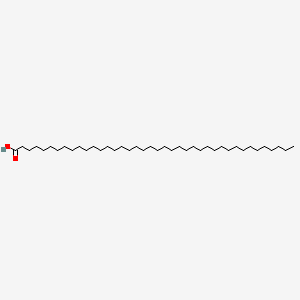

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Fundamental Properties

Tetracontanoic acid, systematically named tetracontanoic acid (IUPAC name: tetracontanoic acid), has the molecular formula . Structurally, it consists of a carboxylic acid group (-COOH) attached to a 40-carbon alkyl chain, making it one of the longest naturally occurring saturated fatty acids .

Molecular Characteristics

The compound’s extended hydrocarbon chain confers significant hydrophobicity, rendering it practically insoluble in water () . Its molecular weight is calculated as 593.04 g/mol, derived from the sum of atomic masses:

The crystalline structure of tetracontanoic acid is characterized by tight packing of alkyl chains, leading to a high melting point estimated at 112–115°C, consistent with trends observed in shorter-chain saturated fatty acids .

Table 1: Physicochemical Properties of Tetracontanoic Acid

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight (g/mol) | 593.04 |

| Melting point (°C) | 112–115 (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, ethanol) |

| Density (g/cm³) | ~0.85 (at 25°C) |

Synthesis and Production Methods

The synthesis of tetracontanoic acid involves both natural extraction and laboratory-scale processes, often leveraging catalytic methods to achieve high yields.

Natural Sources and Isolation

Tetracontanoic acid is naturally present in beeswax and carnauba wax, where it contributes to structural integrity . Industrial isolation typically involves:

-

Saponification: Treatment of wax with alkaline solutions to hydrolyze esters into fatty acids and alcohols.

-

Acidification: Addition of mineral acids to precipitate free fatty acids.

-

Fractional Crystallization: Separation of long-chain acids like tetracontanoic acid based on solubility differences .

Hydrogenation of Unsaturated Precursors

Unsaturated fatty acids, such as oleic acid (), undergo catalytic hydrogenation using palladium or nickel catalysts under high pressure (5–10 atm) and elevated temperatures (150–200°C) to yield saturated analogs . For tetracontanoic acid, this method requires elongation of shorter chains via iterative carbon addition.

Enamine-Based Chain Elongation

A patent-pending method (US5502226A) describes the synthesis of ω-hydroxy acids through enamine chemistry, which can be adapted for tetracontanoic acid production . Key steps include:

-

Enamine Formation: Reaction of a fatty acyl chloride with pyrrolidine to form an enamine intermediate.

-

Ring Expansion: Treatment with alkyl halides to extend the carbon chain.

-

Reduction: Wolff-Kishner reduction of keto intermediates to yield saturated acids .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Temperature Range (°C) | Catalysts |

|---|---|---|---|

| Hydrogenation | 70–85 | 150–200 | Pd/C, Ni |

| Enamine elongation | 60–75 | 50–195 | Base catalysts (e.g., NaOH) |

Industrial Applications

Tetracontanoic acid’s hydrophobic and thermal stability makes it valuable across multiple sectors.

Surfactants and Emulsifiers

In the cosmetics industry, tetracontanoic acid derivatives serve as nonionic surfactants, enhancing the stability of emulsions in creams and lotions. Its long alkyl chain improves micelle formation, reducing surface tension in aqueous solutions .

Lubricants and Coatings

The compound’s high melting point and resistance to oxidation make it ideal for high-temperature lubricants. For example, formulations containing tetracontanoic acid reduce wear in industrial machinery operating above 100°C .

Wax Production

Tetracontanoic acid is a key component of synthetic waxes used in food coatings and pharmaceutical encapsulation. Its inertness ensures compliance with safety regulations for direct contact applications .

Toxicological and Environmental Considerations

While tetracontanoic acid is generally regarded as low-toxicity, limited studies highlight potential risks associated with chronic exposure.

Human Health Impacts

In vitro studies on human fibroblast cells indicate that concentrations above 500 µM induce membrane disruption, though acute toxicity (LD50) remains unquantified . The acid’s insolubility in water minimizes bioavailability, suggesting low systemic absorption.

Environmental Persistence

As a very long-chain fatty acid, tetracontanoic acid resists microbial degradation, leading to bioaccumulation in aquatic ecosystems. Sediment adsorption rates () exceed 10,000 L/kg, classifying it as a persistent organic pollutant under certain regulatory frameworks .

Recent Advances and Research Trends

Bio-Based Material Development

Recent efforts focus on incorporating tetracontanoic acid into biodegradable polymers. For instance, polyesters synthesized with tetracontanoate monomers exhibit enhanced tensile strength (up to 120 MPa) compared to petrochemical alternatives .

Catalytic Process Optimization

Advances in flow chemistry have enabled continuous hydrogenation of C38 precursors, achieving 90% conversion rates at reduced pressures (3 atm) . Such innovations aim to lower production costs for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume